molecular formula C13H15BF2O4 B1338976 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517874-23-6

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1338976
CAS No.: 517874-23-6
M. Wt: 284.07 g/mol
InChI Key: MSZIPJYFAVSSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 517874-23-6) is a fluorinated pinacol boronate ester. Its structure features a benzo[1,3]dioxole core substituted with two fluorine atoms at the 2,2-positions and a pinacol boronate ester group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. Its synthesis typically involves palladium-catalyzed coupling or direct boronation, achieving a purity of 95%.

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O4/c1-11(2)12(3,4)20-14(19-11)8-5-6-9-10(7-8)18-13(15,16)17-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZIPJYFAVSSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462045
Record name 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517874-23-6
Record name 2,2-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517874-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-difluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with a boronic ester precursor under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the difluorobenzo dioxole is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with considerations for temperature, solvent, and reaction time .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester is primarily employed in Suzuki-Miyaura couplings to form biaryl or heteroaryl bonds. Representative reactions include:

Coupling with Aryl Halides

Substrate Catalyst System Solvent Temp (°C) Yield Reference
4-Chloro-3-fluorobenzylcarbamatePd(PPh₃)₄, K₃PO₄Dioxane/H₂O9637%
5-Bromo-6-methoxypyridin-2-aminePdCl₂(dppf), K₂CO₃Dioxane8037%
7-Bromoimidazo[1,2-a]pyridinePdCl₂(dppf), Na₂CO₃DME/DMF90-

Key Observations :

  • Palladium catalysts (e.g., PdCl₂(dppf), Pd(PPh₃)₄) are standard.
  • Polar aprotic solvents (dioxane, DMF) and bases (K₃PO₄, K₂CO₃) optimize reactivity .
  • Microwave irradiation may enhance reaction rates in some cases .

Borylation and Transmetalation

The compound participates in borylation reactions to generate arylboronic acids or esters:

Radical Borylation

Substrate Reagent Conditions Yield Reference
Aryl bromidesBis-boronic acid (BBA)Transition-metal-free, mild tempHigh

Mechanistic Insight :

  • Radical pathways dominate in transition-metal-free systems, enabling direct borylation without protective groups .

Fluorination and Halogenation

While direct fluorination is rare, the difluorobenzo[d] dioxolyl group enhances electrophilic substitution selectivity. For example:

Reaction Reagent Product Yield Reference
Electrophilic substitutionNBS/FeCl₃Brominated derivatives64%

Stability and Handling

  • Thermal Stability : Decomposes above 130°C; reactions typically conducted below 100°C .
  • Solubility : Soluble in DMSO, DMF, and dioxane; insoluble in water .
  • Storage : Stable under inert atmospheres (N₂/Ar) at 2–8°C .

Comparative Analysis of Reaction Conditions

Parameter Suzuki Coupling Borylation Halogenation
CatalystPdCl₂(dppf)NoneFeCl₃
BaseK₂CO₃/K₃PO₄--
SolventDioxane/H₂OToluene/THFDCM
Temp Range (°C)80–10025–800–25

Scientific Research Applications

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential use in biological assays and as a building block for bioactive compounds.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and applications:

Compound Substituents Yield/Purity Key Applications References
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FM-1580) 2,2-difluoro 95% purity Suzuki coupling; electronic material synthesis
2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane None (plain benzodioxolyl) 98% yield Intermediate in bioactive molecule synthesis (e.g., M5 in )
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-dichloro TCI America Cross-coupling reactions; halogen-directed functionalization
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-bromo Not specified Halogen exchange reactions; precursor for aryl-aryl bond formation
AnthBpin (2-(9-anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) Anthracenyl Literature-based Dihydrodibenzoborepin synthesis; optoelectronic materials
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-fluoro-2-methoxy Not specified Pharmaceutical intermediates; steric and electronic modulation studies

Key Comparative Insights:

Electronic Effects: The difluoro substitution in the target compound increases electron-withdrawing character compared to non-fluorinated (e.g., plain benzodioxolyl) or chloro-substituted analogs (e.g., 3,5-dichloro). This enhances reactivity in Suzuki couplings by stabilizing the transition state during transmetallation. Bromo and chloro substituents (–14) enable directed ortho-metalation or further functionalization but may reduce coupling efficiency due to steric hindrance.

Steric Effects :

  • Bulky groups like anthracenyl (AnthBpin) or mesityl (MesBpin, ) limit reactivity in sterically demanding reactions but improve selectivity in dihydrodibenzoborepin synthesis.
  • The difluoro group in FM-1580 balances steric bulk and electronic activation, making it versatile for diverse catalytic systems.

Synthetic Utility: The target compound’s 95% purity () aligns with industry standards, comparable to dichlorophenyl () and bromophenyl () analogs. Yields: Fluorinated analogs (e.g., FM-1580) are synthesized with yields similar to non-fluorinated derivatives (e.g., 98% yield for compound 60 in ), indicating minimal synthetic penalty for introducing fluorine.

Fluorination may enhance membrane permeability or target binding.

Biological Activity

Overview

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound notable for its unique structural features and potential biological applications. The compound incorporates a difluorobenzo dioxole moiety and a dioxaborolane ring, which contribute to its reactivity and biological activity. This article explores the compound's synthesis, mechanisms of action, and biological activity based on available research findings.

Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. The process generally includes the following steps:

  • Starting Materials : The primary reactants are 2,2-difluorobenzo[d][1,3]dioxole and a suitable boronic ester precursor.
  • Catalysis : A palladium catalyst is employed alongside a base to facilitate the reaction.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature and solvent conditions to optimize yield and purity.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various nucleophiles due to the presence of the boronic ester group. This feature allows it to participate in molecular recognition processes and catalysis. Specific interactions may include:

  • Binding to Diols : The boronic ester can bind to diols in biological systems, influencing various biochemical pathways.
  • Catalytic Activity : The compound may act as a catalyst in organic reactions relevant to drug synthesis or other biochemical applications.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Anticancer Activity

Studies have suggested that boron-containing compounds can exhibit anticancer properties by interfering with cellular signaling pathways. Specific findings include:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of certain cancer cell lines.

Enzyme Inhibition

The compound's ability to interact with enzymes through boronic acid derivatives may lead to:

  • Selective Inhibition : Research indicates that boron compounds can selectively inhibit proteases and other enzymes involved in disease progression.

Case Study 1: Antitumor Efficacy

In a study examining various boronic esters for their antitumor efficacy:

  • Methodology : Different concentrations of the compound were tested against human cancer cell lines.
  • Results : A significant reduction in cell viability was observed at higher concentrations (IC50 values indicating effective doses).

Case Study 2: Enzyme Interaction

A separate investigation focused on enzyme inhibition:

  • Objective : To assess the interaction between the compound and specific proteases.
  • Findings : The compound demonstrated competitive inhibition characteristics with a Ki value indicating strong binding affinity.

Comparative Analysis

PropertyThis compoundSimilar Boron Compounds
Molecular Weight284.07 g/molVaries (typically lower)
Biological ActivityAntitumor and enzyme inhibitionVaries; some show similar activities
Synthesis MethodPalladium-catalyzed cross-couplingVarious methods including Suzuki coupling

Q & A

Q. What synthetic methodologies are reported for preparing 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is structural confirmation achieved?

Methodological Answer: Synthesis typically involves borylation of the corresponding aryl halide or triflate using palladium-catalyzed Miyaura borylation. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .
  • Reagent : Bis(pinacolato)diboron (B₂pin₂) or pinacolborane in anhydrous THF or dioxane .
  • Reaction time/temperature : 12–24 hours at 80–100°C under inert atmosphere .
    Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic boronic ester signals at δ 1.0–1.3 ppm for pinacol methyl groups) and mass spectrometry (e.g., HRMS for molecular ion verification) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling for constructing biaryl systems. Applications include:

  • Medicinal chemistry : Fluorinated aromatic motifs enhance metabolic stability in drug candidates .
  • Material science : Incorporation into conjugated polymers for optoelectronic devices due to electron-deficient fluorinated moieties .
    Key steps:
  • Use Pd(PPh₃)₄ or XPhos-Pd-G3 as catalysts.
  • Optimize base (e.g., K₂CO₃ or CsF) to minimize protodeboronation .

Advanced Research Questions

Q. How do the difluorobenzo[d][1,3]dioxolyl substituents influence electronic properties and reaction efficiency compared to non-fluorinated analogs?

Methodological Answer: The electron-withdrawing difluoro group lowers the LUMO energy of the boronic ester, enhancing oxidative addition with palladium catalysts. Comparative studies show:

  • Higher coupling yields with electron-deficient aryl partners due to improved electrophilicity .
  • Reduced hydrolysis sensitivity compared to non-fluorinated analogs, attributed to steric shielding of the boron center by the dioxolane ring .
    Experimental validation:
  • DFT calculations to map electron density distribution.
  • Kinetic studies comparing coupling rates with fluorinated vs. non-fluorinated substrates .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during storage and reactions?

Methodological Answer: Hydrolysis is minimized through:

  • Storage : Under argon at –20°C in desiccated amber vials .
  • Reaction setup : Use of anhydrous solvents (e.g., THF distilled over Na/benzophenone) and molecular sieves .
  • Additives : Triethylamine or 2,6-lutidine to scavenge trace water .
    Stability assays :
  • Monitor by ¹¹B NMR for boronic acid formation (δ ~28 ppm vs. δ 30–32 ppm for intact boronic ester) .

Q. How does this compound compare to other boronic esters (e.g., pinacol vs. neopentyl glycol esters) in challenging coupling reactions?

Methodological Answer: Pinacol esters (like this compound) offer:

  • Superior solubility in polar aprotic solvents vs. neopentyl glycol esters .
  • Faster transmetallation due to lower steric hindrance, but higher sensitivity to protodeboronation.
    Experimental comparison :
  • Competitive coupling reactions : Co-react pinacol and neopentyl glycol esters with the same aryl halide.
  • TLC/MS monitoring : Quantify intermediate formation rates .

Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low yield vs. high purity)?

Methodological Answer:

  • HPLC-MS : Identify side products (e.g., homocoupling or deborylation byproducts) .
  • X-ray crystallography : Confirm stereoelectronic effects of the difluoro group on boron coordination .
  • In situ IR spectroscopy : Track boronic ester consumption and intermediate formation .

Q. How can computational methods predict reactivity in novel reaction systems?

Methodological Answer:

  • DFT modeling : Calculate transition-state energies for oxidative addition steps to screen catalyst/ligand pairs .
  • Machine learning : Train models on existing coupling data (e.g., substituent effects, solvent polarity) to predict optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.